![molecular formula C15H15N5O2 B2764958 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1396768-03-8](/img/structure/B2764958.png)
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . It also contains an amide group and a furan ring, which is a five-membered ring with one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of N-substituted pyrimidin-2-amine derivatives were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy . These methods can provide information about the types of bonds in the molecule, the arrangement of atoms, and the overall structure of the molecule.Scientific Research Applications
Drug Discovery
Pyrrole derivatives, including the compound , are crucial in drug discovery due to their versatility, selectivity, and biocompatibility . They are fundamental building blocks for many biologically active molecules .
Material Science
Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for various applications, including the development of new materials.
Catalysis
Pyrrole derivatives play a significant role in catalysis . They can act as catalysts in various chemical reactions, contributing to the efficiency and selectivity of these processes.
Antibacterial Activity
Some 2,5-Dimethylpyrrole compounds, a category that includes your compound, have shown promising antibacterial activity . This makes them potential candidates for the development of new antibiotics.
Antihypertensive Activity
2,5-Dimethylpyrrole compounds have also been associated with antihypertensive activity . This suggests potential applications in the treatment of high blood pressure.
Antitubercular Activity
Pyrrole derivatives have been found to exhibit antitubercular properties . This could be particularly valuable in the fight against tuberculosis.
Fungicides and Anti-Inflammatories
Diverse therapeutic applications of pyrrole derivatives as fungicides and anti-inflammatories have been widely described . This suggests potential uses in the treatment of fungal infections and inflammatory conditions.
Improvement of Monoclonal Antibody Production
Chemical compounds, including some pyrrole derivatives, have been shown to improve monoclonal antibody production in mammalian cell cultures . This could have significant implications for the production of therapeutic antibodies.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The lead compound in the same class possessed desirable pharmacokinetic properties and oral bioavailability .
Future Directions
properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMULJUCCKPYXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide |
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